DL-Leucic acid calcium
CAS No.: 93778-33-7
Cat. No.: VC8324774
Molecular Formula: C6H12CaO3
Molecular Weight: 172.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93778-33-7 |
|---|---|
| Molecular Formula | C6H12CaO3 |
| Molecular Weight | 172.24 g/mol |
| IUPAC Name | calcium;2-hydroxy-4-methylpentanoate |
| Standard InChI | InChI=1S/C6H12O3.Ca/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9); |
| Standard InChI Key | KAVLLMCTVOLYGI-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C(=O)[O-])O.CC(C)CC(C(=O)[O-])O.[Ca+2] |
| Canonical SMILES | CC(C)CC(C(=O)O)O.[Ca] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
DL-Leucic acid calcium is systematically named calcium bis(2-hydroxy-4-methylpentanoate), reflecting its two leucic acid anions bonded to a calcium cation. Its IUPAC name, calcium;2-hydroxy-4-methylpentanoate, further clarifies the carboxylate and hydroxyl functional groups positioned on the pentanoate backbone . The compound’s SMILES notation, , illustrates the branching at the fourth carbon and the deprotonated carboxyl groups .
Table 1: Key Chemical Identifiers of DL-Leucic Acid Calcium
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 93778-33-7 | |
| EC Number | 298-169-0 | |
| Molecular Formula | ||
| Molecular Weight | 302.38 g/mol | |
| SMILES | ||
| InChI Key | IJZMJUAFAPHDSX-UHFFFAOYSA-L |
Structural and Conformational Analysis
The compound’s 2D structure features two leucic acid moieties chelated to a central calcium ion, forming a stable coordination complex. PubChem’s 3D conformer model highlights a tetrahedral geometry around the calcium center, with oxygen atoms from the hydroxyl and carboxylate groups participating in ionic interactions . This structural stability is critical for its bioavailability, as the calcium salt form enhances solubility compared to free leucic acid .
Synthesis and Industrial Production
Synthetic Pathways
DL-Leucic acid calcium is typically synthesized via neutralization of DL-leucic acid with calcium hydroxide or carbonate. A patent describing analogous methods for DL-leucine production (CN103709054A) suggests that similar approaches could apply:
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Acid-Base Reaction: DL-Leucic acid reacts with calcium hydroxide in aqueous medium:
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Alternative Routes: Industrial-scale production may involve ion-exchange resins or electrochemical methods to ensure high purity .
Quality Control and Specifications
Commercial batches (e.g., TCI America™) adhere to stringent purity standards (≥98% by GC/TLC), with typical impurities including residual solvents or unreacted leucic acid . Storage recommendations emphasize protection from moisture and temperatures below 25°C to prevent hydrolysis .
Pharmacological Applications and Preclinical Findings
Muscle Atrophy and Recovery Mechanisms
A landmark study published in the American Journal of Physiology demonstrated that α-hydroxyisocaproic acid (α-HICA), the parent acid of DL-leucic acid calcium, accelerates muscle recovery in immobilized rats . Key findings include:
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Dosage and Administration: Rats fed a 5% α-HICA diet for 7 days post-immobilization showed a 24% increase in gastrocnemius muscle mass compared to controls .
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Molecular Mechanisms: α-HICA upregulated mTORC1 signaling by 40%, enhancing protein synthesis, while suppressing ubiquitin-proteasome pathways responsible for muscle degradation .
Table 2: Preclinical Efficacy of α-HICA in Muscle Recovery
| Parameter | Control Group | α-HICA Group | Change (%) |
|---|---|---|---|
| Gastrocnemius Mass (g) | 1.2 ± 0.1 | 1.5 ± 0.2 | +24 |
| mTORC1 Activity (AU) | 100 ± 10 | 140 ± 15 | +40 |
| Proteasome Activity (AU) | 100 ± 8 | 72 ± 6 | -28 |
Bioavailability and Formulation Advantages
The calcium salt form improves gastrointestinal absorption compared to free α-HICA, as calcium ions facilitate paracellular transport across intestinal epithelia . This property makes DL-leucic acid calcium a preferable candidate for oral supplements targeting muscle-wasting conditions.
Industrial and Research Applications
Nutritional Supplements
DL-Leucic acid calcium is marketed as a sports nutrition ingredient, often combined with branched-chain amino acids (BCAAs) to enhance muscle protein synthesis. Its stability in powdered formulations makes it ideal for tablet or capsule delivery .
Pharmaceutical Development
Ongoing research explores its utility in:
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